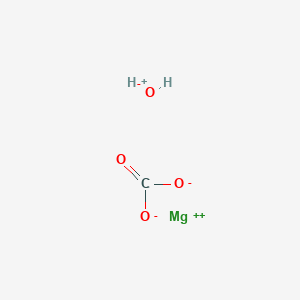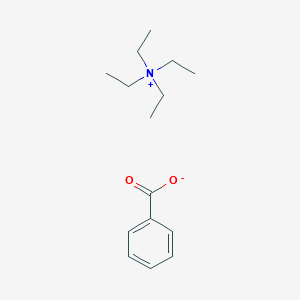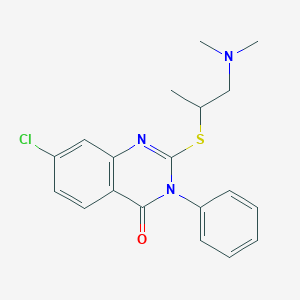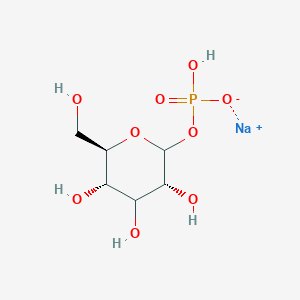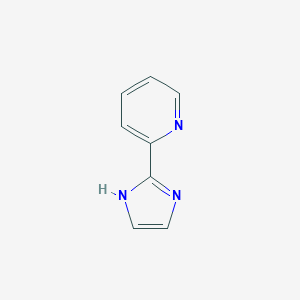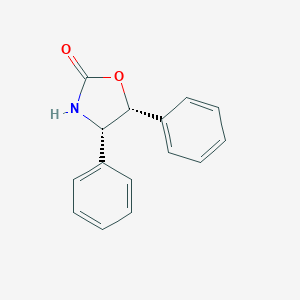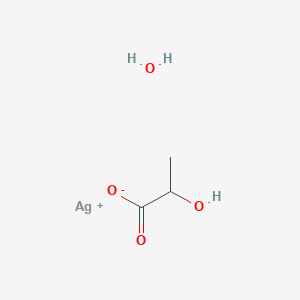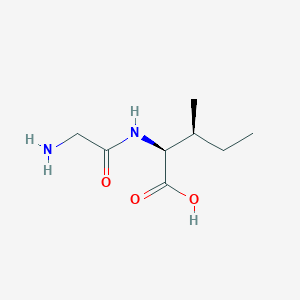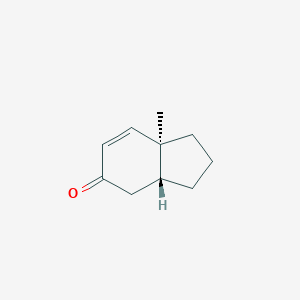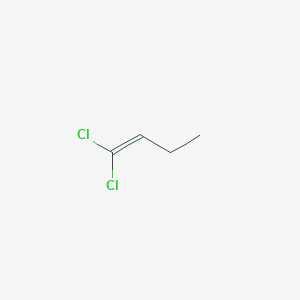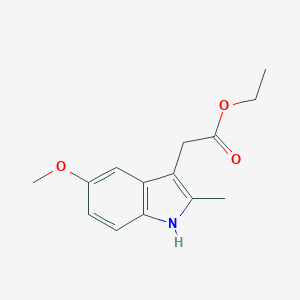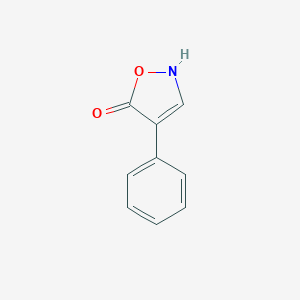
4-Phenylisoxazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylisoxazol-5(2H)-one, also known as PICO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PICO has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Applications De Recherche Scientifique
4-Phenylisoxazol-5(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-Phenylisoxazol-5(2H)-one has also been investigated for its antitumor activity, with promising results in preclinical studies. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of 4-Phenylisoxazol-5(2H)-one is not fully understood. However, it has been suggested that 4-Phenylisoxazol-5(2H)-one exerts its biological effects through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-Phenylisoxazol-5(2H)-one has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Effets Biochimiques Et Physiologiques
4-Phenylisoxazol-5(2H)-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their cell walls and membranes. 4-Phenylisoxazol-5(2H)-one has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-Phenylisoxazol-5(2H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its broad spectrum of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of 4-Phenylisoxazol-5(2H)-one. However, one limitation of using 4-Phenylisoxazol-5(2H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-Phenylisoxazol-5(2H)-one. One area of interest is the development of 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-Phenylisoxazol-5(2H)-one in combination with other drugs or natural compounds. Furthermore, the development of 4-Phenylisoxazol-5(2H)-one-based drug delivery systems could enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of 4-Phenylisoxazol-5(2H)-one and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 4-Phenylisoxazol-5(2H)-one is a heterocyclic compound with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Its relatively simple synthesis method and broad spectrum of activities make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop 4-Phenylisoxazol-5(2H)-one derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
4-Phenylisoxazol-5(2H)-one can be synthesized through various methods, including the reaction of benzoyl chloride and hydroxylamine hydrochloride in the presence of a base or the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of a catalyst. The latter method has been shown to be more efficient, with a higher yield of 4-Phenylisoxazol-5(2H)-one.
Propriétés
Numéro CAS |
17147-69-2 |
|---|---|
Nom du produit |
4-Phenylisoxazol-5(2H)-one |
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |
Clé InChI |
KYGNTQNHPFNJRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CNOC2=O |
Synonymes |
5(2H)-Isoxazolone,4-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



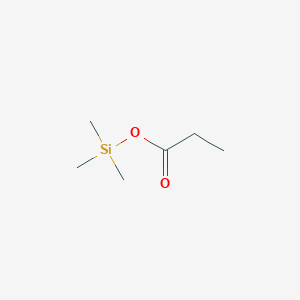
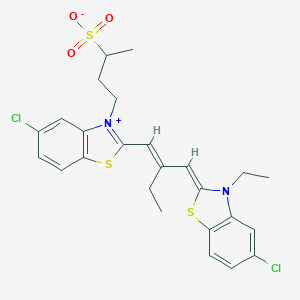
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
